molecular formula C72H48N6 B8140577 4-[4-[2,3,4,5,6-pentakis(4-pyridin-4-ylphenyl)phenyl]phenyl]pyridine

4-[4-[2,3,4,5,6-pentakis(4-pyridin-4-ylphenyl)phenyl]phenyl]pyridine

Cat. No.: B8140577
M. Wt: 997.2 g/mol
InChI Key: KQMAXWHSCXCCAN-UHFFFAOYSA-N
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Description

4,4’-(3’,4’,5’,6’-Tetrakis(4-(pyridin-4-yl)phenyl)-[1,1’:2’,1’‘-terphenyl]-4,4’'-diyl)dipyridine is a complex organic compound characterized by its multiple pyridine and phenyl groups. This compound is known for its unique structural properties, making it a valuable intermediate in organic synthesis and a key component in various scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4’-(3’,4’,5’,6’-Tetrakis(4-(pyridin-4-yl)phenyl)-[1,1’:2’,1’‘-terphenyl]-4,4’'-diyl)dipyridine typically involves multiple steps, including the formation of intermediate compounds. One common method involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to link pyridine and phenyl groups. The reaction conditions often require an inert atmosphere, elevated temperatures, and the presence of a base to facilitate the coupling process .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors can also enhance the efficiency of the synthesis process by providing better control over reaction parameters and reducing the risk of side reactions .

Chemical Reactions Analysis

Types of Reactions

4,4’-(3’,4’,5’,6’-Tetrakis(4-(pyridin-4-yl)phenyl)-[1,1’:2’,1’‘-terphenyl]-4,4’'-diyl)dipyridine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the pyridine rings, where nucleophiles replace hydrogen atoms[][2].

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base[][2].

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction can produce partially or fully reduced derivatives[2][2].

Scientific Research Applications

4,4’-(3’,4’,5’,6’-Tetrakis(4-(pyridin-4-yl)phenyl)-[1,1’:2’,1’‘-terphenyl]-4,4’'-diyl)dipyridine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 4,4’-(3’,4’,5’,6’-Tetrakis(4-(pyridin-4-yl)phenyl)-[1,1’:2’,1’‘-terphenyl]-4,4’'-diyl)dipyridine exerts its effects is largely dependent on its interaction with molecular targets. In coordination chemistry, it acts as a ligand, forming stable complexes with metal ions. In biological systems, it may interact with cellular components, leading to changes in cellular function and signaling pathways .

Comparison with Similar Compounds

Similar Compounds

    Tetra(4-pyridyl)ethylene: Similar in structure but lacks the terphenyl core.

    Tetra(4-pyridyl)benzene: Contains a benzene core instead of a terphenyl core.

    Tetra(4-pyridyl)pyrazine: Features a pyrazine ring instead of a terphenyl core[][5].

Uniqueness

4,4’-(3’,4’,5’,6’-Tetrakis(4-(pyridin-4-yl)phenyl)-[1,1’:2’,1’‘-terphenyl]-4,4’'-diyl)dipyridine is unique due to its extended conjugation and multiple pyridine groups, which enhance its electronic and photophysical properties. This makes it particularly valuable in applications requiring high stability and specific electronic characteristics[5][5].

Properties

IUPAC Name

4-[4-[2,3,4,5,6-pentakis(4-pyridin-4-ylphenyl)phenyl]phenyl]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C72H48N6/c1-13-61(14-2-49(1)55-25-37-73-38-26-55)67-68(62-15-3-50(4-16-62)56-27-39-74-40-28-56)70(64-19-7-52(8-20-64)58-31-43-76-44-32-58)72(66-23-11-54(12-24-66)60-35-47-78-48-36-60)71(65-21-9-53(10-22-65)59-33-45-77-46-34-59)69(67)63-17-5-51(6-18-63)57-29-41-75-42-30-57/h1-48H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQMAXWHSCXCCAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC=NC=C2)C3=C(C(=C(C(=C3C4=CC=C(C=C4)C5=CC=NC=C5)C6=CC=C(C=C6)C7=CC=NC=C7)C8=CC=C(C=C8)C9=CC=NC=C9)C1=CC=C(C=C1)C1=CC=NC=C1)C1=CC=C(C=C1)C1=CC=NC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C72H48N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

997.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-[4-[2,3,4,5,6-pentakis(4-pyridin-4-ylphenyl)phenyl]phenyl]pyridine
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4-[4-[2,3,4,5,6-pentakis(4-pyridin-4-ylphenyl)phenyl]phenyl]pyridine
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4-[4-[2,3,4,5,6-pentakis(4-pyridin-4-ylphenyl)phenyl]phenyl]pyridine
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4-[4-[2,3,4,5,6-pentakis(4-pyridin-4-ylphenyl)phenyl]phenyl]pyridine
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4-[4-[2,3,4,5,6-pentakis(4-pyridin-4-ylphenyl)phenyl]phenyl]pyridine
Reactant of Route 6
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4-[4-[2,3,4,5,6-pentakis(4-pyridin-4-ylphenyl)phenyl]phenyl]pyridine

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